molecular formula C18H20N2O3S B2996737 N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034494-59-0

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2996737
CAS No.: 2034494-59-0
M. Wt: 344.43
InChI Key: IUPPSQDAGLWDKY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone with two distinct substituents:

  • N-(2-ethoxyphenyl): A phenyl group substituted with an ethoxy (–OCH₂CH₃) moiety at the ortho position.
  • 6-(thiolan-3-yloxy): A tetrahydrothiophene (thiolane) ring linked via an ether oxygen at the pyridine’s 6-position.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-22-16-6-4-3-5-15(16)20-18(21)13-7-8-17(19-11-13)23-14-9-10-24-12-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPPSQDAGLWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxyphenyl group and a thiolan moiety, which contributes to its unique pharmacological profile. The molecular formula is C14_{14}H17_{17}N2_{2}O3_{3}S, and its molecular weight is approximately 295.36 g/mol.

This compound exhibits a range of biological activities that can be attributed to its interaction with various biological targets:

  • Anticonvulsant Activity : Studies indicate that the compound demonstrates significant anticonvulsant properties, likely through modulation of neurotransmitter systems, particularly GABAergic pathways.
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.
  • Antidepressant Properties : Preliminary data suggest that it may exert antidepressant effects, possibly through serotonin receptor modulation.

Pharmacological Studies

A series of studies have been conducted to evaluate the pharmacological properties of this compound:

  • Synthesis and SAR : Research has focused on synthesizing derivatives of this compound to explore the relationship between chemical structure and biological activity. Variations in substituents on the pyridine ring significantly influence activity profiles .
  • Neuropharmacological Testing : In vivo studies demonstrated that the compound exhibited anticonvulsant effects comparable to established medications like diazepam. The anxiolytic effects were assessed using the elevated plus maze and open field tests, revealing a dose-dependent response .
Activity Effectiveness Comparison
AnticonvulsantHigh efficacy in pentylenetetrazole modelComparable to diazepam
AnxiolyticSignificant reduction in anxiety-like behaviorFour times more effective than diazepam
AntidepressantStatistically significant improvement in mood-related behaviorsNotable compared to control

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic potential of the compound, finding low toxicity levels at therapeutic doses, indicating safety for further development .
  • Behavioral Analysis : Behavioral assays indicated that the compound not only reduced anxiety but also improved cognitive functions in animal models, suggesting a dual action on mood and cognition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Analysis

The pyridine-3-carboxamide moiety is a common structural feature in several pharmacologically active compounds. Key analogs include:

Asciminib (N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide)
  • Substituent Differences :
    • N-Aryl Group : Asciminib features a para-chlorodifluoromethoxyphenyl group, enhancing electron-withdrawing properties and metabolic stability compared to the ortho-ethoxyphenyl group in the target compound.
    • Pyridine Substituents : At the 5- and 6-positions, Asciminib incorporates a pyrazole and a 3-hydroxypyrrolidine group, respectively, enabling dual interactions with kinase active sites (e.g., BCR-ABL1 inhibition).
  • Functional Implications : The chlorodifluoromethoxy group improves lipophilicity and binding affinity, while the hydroxylated pyrrolidine facilitates hydrogen bonding.
N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
  • Substituent Differences :
    • N-Alkyl Group : A branched alkyl chain with a hydroxyl group replaces the aryl group, likely enhancing solubility but reducing aromatic stacking interactions.
    • Shared Feature : The 6-(thiolan-3-yloxy) group is identical to that in the target compound, suggesting conserved conformational or steric properties.
  • Functional Implications : The hydroxylated alkyl chain may improve aqueous solubility, making this analog more suitable for formulations requiring high bioavailability.

Structural Comparison Table

Compound Name N-Substituent Pyridine 6-Substituent Key Functional Groups Potential Applications
Target Compound 2-ethoxyphenyl Thiolan-3-yloxy Ethoxy, tetrahydrothiophene Undisclosed (research chemical)
Asciminib 4-chlorodifluoromethoxyphenyl 3-hydroxypyrrolidinyl Chlorodifluoromethoxy, pyrazole BCR-ABL1 kinase inhibition
N-(1-hydroxy-2-methylpropan-2-yl) analog 1-hydroxy-2-methylpropan-2-yl Thiolan-3-yloxy Hydroxyalkyl Solubility-focused drug design

Key Research Findings and Hypotheses

  • Electron-Donating vs.
  • Thiolan-3-yloxy vs.
  • Solubility and Bioavailability : The hydroxylated alkyl analog highlights how N-substituent modifications can prioritize physicochemical properties over target affinity, a trade-off critical in lead optimization.

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